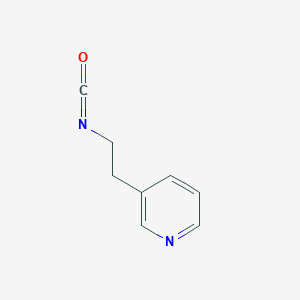

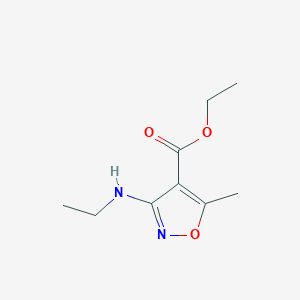

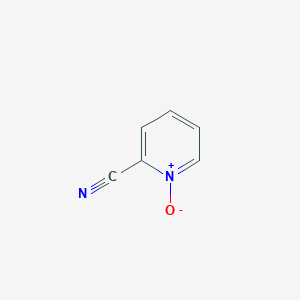

2-(1H-imidazol-2-il)pirazina

Descripción general

Descripción

2-(1H-imidazol-2-yl)pyrazine (2-IP) is an organic compound that is widely used in scientific research. It is an important building block in the synthesis of various compounds and has been used in a variety of applications, including drug discovery, biochemistry, and medical research. 2-IP has been studied in depth for its biochemical and physiological effects, as well as its mechanism of action.

Aplicaciones Científicas De Investigación

Síntesis orgánica y desarrollo de fármacos

2-(1H-imidazol-2-il)pirazina es un andamiaje valioso en la síntesis orgánica y se ha utilizado ampliamente en el desarrollo de nuevos fármacos . Su estructura permite una variedad de sustituciones, lo que la convierte en un precursor versátil para la síntesis de una amplia gama de moléculas biológicamente activas.

Agentes antimicrobianos

Los compuestos derivados de this compound han mostrado resultados prometedores como agentes antimicrobianos. Se han probado su eficacia contra varias cepas bacterianas y fúngicas, lo que indica su potencial en el desarrollo de nuevos antibióticos y antifúngicos .

Actividad antitumoral

Los compuestos que contienen imidazol, incluidos los derivados de this compound, se han sintetizado y evaluado por su potencial antitumoral. Algunos derivados han exhibido actividades inhibitorias moderadas a altas contra diferentes líneas celulares tumorales, lo que sugiere su uso en la terapia contra el cáncer .

Aplicaciones farmacológicas

La porción imidazol es una estructura central en muchos compuestos farmacológicamente activos. Los derivados de this compound se han estudiado para diversas actividades biológicas, incluidos los efectos antihipertensivos, antiinflamatorios y antidiabéticos, entre otros .

Ciencia de los materiales

En la ciencia de los materiales, los derivados de this compound se pueden utilizar para crear moléculas funcionales para aplicaciones cotidianas. Su capacidad para formar estructuras complejas los hace adecuados para su uso en el diseño de nuevos materiales con propiedades específicas .

Ciencia ambiental

El estudio de this compound y sus derivados se extiende a la ciencia ambiental, donde se pueden utilizar para desarrollar compuestos con menor toxicidad y mayor tolerabilidad. Esto es particularmente importante en la búsqueda de pesticidas y herbicidas ecológicos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds containing the imidazole moiety have been reported to show a broad range of biological activities . For instance, some imidazole derivatives have been found to inhibit COX-1 and COX-2, key enzymes involved in inflammation . Another study suggests that certain imidazole derivatives may interact with the Positive Transaction Elongation Factor b (p-TEFB), which plays a crucial role in RNA transcription .

Mode of Action

Imidazole derivatives are known for their diverse chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes. For example, some imidazole derivatives have been found to inhibit the activity of COX-1 and COX-2 enzymes, thereby reducing inflammation .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways might be affected . For instance, the inhibition of COX-1 and COX-2 enzymes can affect the arachidonic acid pathway, leading to reduced production of pro-inflammatory prostaglandins .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Based on the known activities of imidazole derivatives, it can be inferred that this compound may have potential anti-inflammatory effects due to the inhibition of cox-1 and cox-2 enzymes

Action Environment

For instance, the solubility of imidazole in water and other polar solvents suggests that the compound’s activity might be influenced by the polarity of its environment .

Análisis Bioquímico

Biochemical Properties

Imidazole derivatives, which share a similar structure, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the imidazole derivative and the biomolecule it interacts with .

Cellular Effects

Imidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 2-(1H-imidazol-2-yl)pyrazine at different dosages in animal models have not been reported. Studies on imidazole derivatives suggest that these compounds can have varying effects at different dosages

Propiedades

IUPAC Name |

2-(1H-imidazol-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-9-6(5-8-1)7-10-3-4-11-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXRNBDAFWDLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606460 | |

| Record name | 2-(1H-Imidazol-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119165-68-3 | |

| Record name | 2-(1H-Imidazol-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.